N-[(4-氟苯基)甲基]-2-[(5-吡啶-3-基-1,3,4-恶二唑-2-基)硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide” is a complex organic molecule that contains several functional groups including a fluorophenyl group, a pyridinyl group, an oxadiazolyl group, and an acetamide group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings (pyridine and oxadiazole) and the fluorophenyl group. These groups are likely to contribute to the overall polarity, shape, and reactivity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer from the functional groups present that it might undergo reactions typical of amides, sulfides, fluorophenyl groups, and heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces.科学研究应用
计算和药理学评估
研究强调了 1,3,4-恶二唑衍生物的计算和药理学潜力,包括与 N-[(4-氟苯基)甲基]-2-[(5-吡啶-3-基-1,3,4-恶二唑-2-基)硫代]乙酰胺结构相似的化合物。这些衍生物在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用中显示出前景。值得注意的是,某些衍生物在多种检测中表现出结合和抑制作用,表明具有广泛的药理学潜力 (Faheem, 2018).
合成和抗真菌活性
N-吡啶-2-基取代乙酰胺的合成和表征显示出对白色念珠菌和黑曲霉的显着抗真菌活性。这项研究表明,与 N-[(4-氟苯基)甲基]-2-[(5-吡啶-3-基-1,3,4-恶二唑-2-基)硫代]乙酰胺结构相关的化合物可以有效对抗这些真菌病原体 (Ugwu & Okoro, 2014).
抗菌和抗酶潜力
一项专注于合成 N-取代 1,3,4-恶二唑衍生物的研究证明了这些化合物作为抗菌剂对抗革兰氏阴性菌和革兰氏阳性菌的潜力。此外,这些衍生物显示出对 α-糜蛋白酶的适度抑制作用,表明它们在各种抗菌和酶促应用中的潜在用途 (Siddiqui et al., 2014).
磷酸肌醇 3-激酶 (PI3K)/mTOR 抑制
对 N-(6-(6-氯-5-(4-氟苯磺酰氨基)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺(一种与 N-[(4-氟苯基)甲基]-2-[(5-吡啶-3-基-1,3,4-恶二唑-2-基)硫代]乙酰胺结构相似的化合物)的研究表明,它在体外和体内对 PI3Kα 和 mTOR 具有有效的抑制作用。这表明相关化合物在靶向这些途径中的潜在用途,这些途径在各种细胞过程和疾病中至关重要 (Stec et al., 2011).
未来方向
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-13-5-3-11(4-6-13)8-19-14(22)10-24-16-21-20-15(23-16)12-2-1-7-18-9-12/h1-7,9H,8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKYGIVOIKAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。